![molecular formula C23H42N2O3 B14258916 N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide CAS No. 403856-72-4](/img/structure/B14258916.png)
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is a chemical compound with the molecular formula C23H46N2O It is an amide derivative of octadec-9-enoic acid, featuring a propyl chain with an oxoacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine, followed by the introduction of an oxoacetamido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The oxoacetamido group can be reduced to an amine under appropriate conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetamido group can form hydrogen bonds with active sites, while the hydrophobic octadec-9-enamide moiety can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]octadec-9-enamide: Similar structure but with a dimethylamino group instead of an oxoacetamido group.
Octadec-9-enamide: Lacks the propyl chain and oxoacetamido group.
Uniqueness
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is unique due to the presence of both the oxoacetamido group and the long hydrophobic octadec-9-enamide chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
403856-72-4 |
|---|---|
Molecular Formula |
C23H42N2O3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[3-(oxaldehydoylamino)propyl]octadec-9-enamide |
InChI |
InChI=1S/C23H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(27)24-19-17-20-25-23(28)21-26/h9-10,21H,2-8,11-20H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
QWHAYZUKGZGYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCNC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
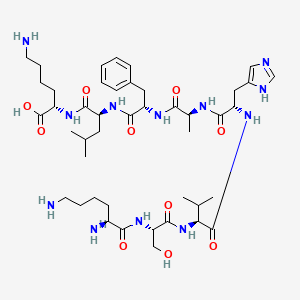
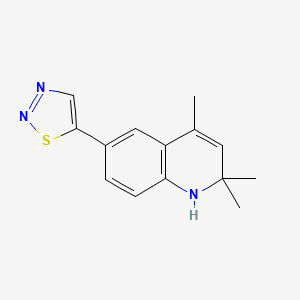
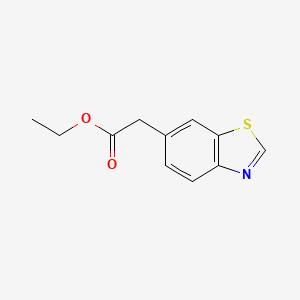
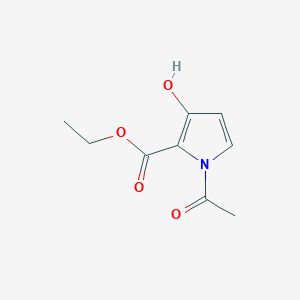
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
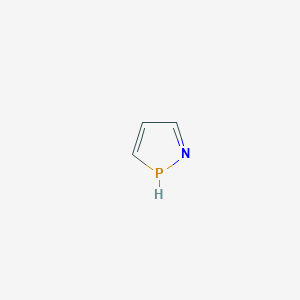
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
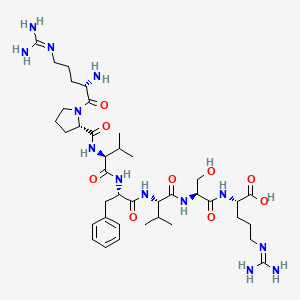
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
